BTK inhibitor 17
Overview
Description
BTK inhibitor 17 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), a crucial enzyme in the signaling pathway of the B-cell receptor (BCR). BTK plays a vital role in the growth and activation of B-cells, making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
This modification enhances its BTK inhibition potency . The synthetic route typically involves:
Formation of the core structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups are introduced through substitution reactions, often using halogenated intermediates.
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of BTK inhibitor 17 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
BTK inhibitor 17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Halogenated intermediates, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Scientific Research Applications
BTK inhibitor 17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study BTK-related signaling pathways.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, autoimmune diseases, and inflammatory disorders
Industry: Used in the development of new therapeutic agents targeting BTK.
Mechanism of Action
BTK inhibitor 17 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK. This irreversible inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways essential for B-cell proliferation and survival .
Comparison with Similar Compounds
BTK inhibitor 17 is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib. While all these compounds target BTK, this compound is unique due to its specific structural modifications that enhance its potency and selectivity .
List of Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Orelabrutinib
- Pirtobrutinib
This compound stands out due to its unique structural features and enhanced efficacy in inhibiting BTK, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXPVXTKPTPCA-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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